molecular formula C9H5BrN2 B591991 3-Bromo-1H-indole-4-carbonitrile CAS No. 1186663-64-8

3-Bromo-1H-indole-4-carbonitrile

Cat. No.: B591991
CAS No.: 1186663-64-8
M. Wt: 221.057
InChI Key: FFSJNHMOWYMQJQ-UHFFFAOYSA-N
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Description

3-Bromo-1H-indole-4-carbonitrile (CAS 1186663-64-8) is a brominated indole derivative with the molecular formula C9H5BrN2 and a molecular weight of 221.05 . This compound serves as a valuable synthetic intermediate and building block in organic synthesis and pharmaceutical research . Its unique structure, featuring both a bromine atom and a carbonitrile group on the indole scaffold, makes it a versatile precursor for the development of various biologically active compounds and complex molecular structures . In research, this compound is utilized as a key fragment in drug discovery, particularly in the design of protein kinase inhibitors . Indole-3-carbonitrile derivatives have been explored as potent and selective inhibitors of DYRK1A (Dual-specificity tyrosine phosphorylation-regulated kinase 1A), a kinase considered a potential drug target for neurodegenerative disorders such as Down syndrome and Alzheimer's disease . Furthermore, related 3-bromo-indole structures have been identified as lead compounds in the search for new antibacterially active substances effective against resistant strains of Staphylococcus aureus and other Gram-positive bacteria . The compound has very slight water solubility, calculated at 0.11 g/L at 25°C, and a calculated density of 1.74 g/cm³ at 20°C . It is recommended to store this chemical in a sealed container in a cool, dry place . This compound is intended for research applications only. It is not for diagnostic or therapeutic use, and it is not intended for personal use. Researchers handling this compound should wear appropriate protective equipment and ensure good ventilation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-1H-indole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2/c10-7-5-12-8-3-1-2-6(4-11)9(7)8/h1-3,5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFSJNHMOWYMQJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)NC=C2Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10693846
Record name 3-Bromo-1H-indole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186663-64-8
Record name 3-Bromo-1H-indole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Computational Characterization in Research

Vibrational Spectroscopy for Functional Group Analysis (FT-IR)

Fourier-transform infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the analysis of indole (B1671886) derivatives, FT-IR spectra provide key insights into their structural features. For instance, the nitrile (C≡N) stretching vibration is a prominent and characteristic band. In various substituted indole-3-carbonitriles, this stretching vibration is typically observed in the range of 2212–2229 cm⁻¹. mdpi.commdpi.com Another significant feature in the FT-IR spectrum of indole derivatives is the N-H stretching vibration, which appears as a sharp band around 3233-3401 cm⁻¹. mdpi.comjksus.org The presence of aromatic C=C stretching vibrations is also confirmed by absorptions in the 1479-1596 cm⁻¹ region. mdpi.comnih.gov

Specific vibrational frequencies for related compounds have been reported, providing a basis for comparison. For example, in 2-amino-4-(4-bromophenyl)-6-phenylpyridine-3-carbonitrile, the nitrile stretch is observed at 2220 cm⁻¹. nih.gov Similarly, the IR spectrum of 7-iodo-1H-indole-3-carbonitrile shows a distinct C≡N stretch at 2229 cm⁻¹ and an N-H stretch at 3233 cm⁻¹. mdpi.com

Table 1: Characteristic FT-IR Frequencies for Indole Carbonitrile Derivatives
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference Compound
Nitrile (C≡N)Stretching2212 - 22297-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile mdpi.com
Amine (N-H)Stretching3233 - 34013,3'-((4-bromophenyl)methylene)bis(1H-indole-5-carbonitrile) jksus.org
Aromatic (C=C)Stretching1479 - 15967-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural determination of organic molecules. Both ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR: The ¹H NMR spectrum of substituted indoles shows characteristic chemical shifts for the protons. For example, in 7-bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile, the methyl protons (CH₃) appear as a singlet at 4.02 ppm, while the aromatic protons are observed in the range of 7.23–7.70 ppm. mdpi.com In another related compound, 2-bromo-3-(p-tolylthio)-1H-indole-4-carbonitrile, the N-H proton gives a singlet at 9.06 ppm, and the aromatic protons resonate between 7.03 and 7.91 ppm. rsc.org

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 7-bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile, the methyl carbon appears at 35.3 ppm. The carbon atoms of the nitrile group and the aromatic rings are found in the downfield region, with signals at 85.0, 104.6, 115.5, 118.4, 123.8, 128.0, 129.0, 129.1, 129.7, 130.1, 130.4, 132.9, and 150.2 ppm. mdpi.com The electron-withdrawing nature of the bromine and cyano groups in bromo-indoles leads to downfield shifts for adjacent carbon atoms.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Indole Carbonitriles
CompoundNucleusCharacteristic Chemical Shifts (ppm)Reference
7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile¹H4.02 (s, 3H, CH₃), 7.23 (t, 1H), 7.61-7.70 (m, 6H) mdpi.com
¹³C35.3 (CH₃), 85.0 (C-CN), 104.6, 115.5, 118.4, 123.8, 128.0, 129.0, 129.1, 129.7, 130.1, 130.4, 132.9, 150.2 mdpi.com
2-Bromo-3-(p-tolylthio)-1H-indole-4-carbonitrile¹H9.06 (s, 1H, NH), 7.91 (s, 1H), 7.50–7.33 (m, 2H), 7.03 (q, 4H), 2.27 (s, 3H) rsc.org
¹³CNot explicitly provided in the search result. rsc.org

Mass Spectrometry for Molecular Identification and Fragmentation Analysis (HRMS, LC-MS)

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound, as well as for studying its fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the molecular formula.

For instance, the HRMS (ESI-TOF) of 2-bromo-3-(p-tolylthio)-1H-indole-4-carbonitrile showed a calculated m/z of 317.9947 for C₁₅H₁₃BrNS⁺, with a found value of 317.9947. rsc.org Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it a valuable tool for analyzing complex mixtures and reaction products. rsc.orgnih.gov The molecular weight of 3-Bromo-1H-indole-4-carbonitrile is 221.05 g/mol , and its molecular formula is C₉H₅BrN₂. leyan.com

Electronic Spectroscopy for Electronic Structure Studies (UV-Vis)

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to an excited state. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule. For indole derivatives, the spectra typically show multiple absorption bands corresponding to π-π* transitions within the aromatic system. rsc.org For example, the UV-Vis spectrum of 7-iodo-1H-indole-3-carbonitrile exhibits a λmax at 276 nm. mdpi.com Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to simulate UV-Vis spectra and aid in the interpretation of the electronic transitions. functmaterials.org.ua

X-ray Diffraction Analysis for Solid-State Structural Determination

X-ray diffraction analysis of single crystals provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. Although a specific crystal structure for this compound was not found in the provided search results, studies on related indole derivatives highlight the utility of this technique. For example, the crystal structure of 2-(5-Bromo-1H-indol-3-yl)-4-(4-bromophenyl)-5-(4-chlorobenzoyl)-1H-pyrrole-3-carbonitrile revealed that the indole ring is inclined to the central pyrrole (B145914) ring by 25.7 (2)°. iucr.org Such studies also elucidate intermolecular interactions like N—H⋯O hydrogen bonds, which can influence the crystal packing. iucr.org The linear character of the cyano group is often confirmed by a C-C-N bond angle close to 180°. iucr.org

Computational Chemistry and Theoretical Studies

Computational chemistry provides valuable theoretical insights that complement experimental findings.

Density Functional Theory (DFT) is a widely used computational method to predict molecular geometries, vibrational frequencies, and electronic properties. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(d,p), can provide optimized structures and predict spectroscopic data that correlate well with experimental results. nih.gov For example, DFT calculations can be used to simulate FT-IR spectra, helping to assign vibrational modes. nih.gov Furthermore, DFT can be employed to calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the gap between which indicates the chemical reactivity and kinetic stability of the molecule.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a critical tool for understanding the electronic properties and chemical reactivity of a molecule. mdpi.comnih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. mdpi.com A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a molecule is more reactive and less stable. mdpi.com

For indole derivatives, the distribution of HOMO and LUMO orbitals is heavily influenced by the substituents. In a study on azafluorene (B8703113) derivatives containing an indole moiety, DFT calculations showed that HOMO orbitals are often located on the electron-rich indole and cyanopyridine parts, while LUMO orbitals are situated on the electron-accepting regions. nih.gov For this compound, it would be expected that the HOMO is distributed across the indole ring system, while the LUMO is significantly influenced by the electron-withdrawing cyano (CN) group.

Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Analysis

Concept Description Significance for this compound (Hypothetical)
HOMO Highest Occupied Molecular Orbital; represents the ability to donate an electron. The electron-rich indole ring would be the primary location of the HOMO, making it susceptible to electrophilic attack.
LUMO Lowest Unoccupied Molecular Orbital; represents the ability to accept an electron. The electron-withdrawing nitrile group would lower the LUMO energy, making this site a likely target for nucleophilic attack.

Note: Specific HOMO, LUMO, and energy gap values for this compound are not available in the reviewed scientific literature. The information presented is based on theoretical principles.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the electron density distribution in a molecule. It examines charge transfer, hyperconjugative interactions, and the nature of bonding between atoms. researchgate.net This analysis transforms the complex, delocalized molecular orbitals into localized orbitals that align with the familiar concepts of lone pairs, and bonding and anti-bonding orbitals.

The stabilization energy, E(2), calculated through NBO analysis, quantifies the strength of intramolecular interactions. researchgate.net These interactions, such as the delocalization of electron density from a filled bonding orbital or a lone pair into an empty anti-bonding orbital, are crucial for understanding molecular stability.

In studies of related heterocyclic compounds, NBO analysis has been used to confirm stability arising from strong intramolecular hyperconjugative interactions. researchgate.net For this compound, NBO analysis would be expected to reveal significant electron delocalization from the indole ring towards the electronegative bromine and nitrogen atoms of the cyano group. It would also quantify the stability imparted by these charge-transfer interactions.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution within a molecule. nih.gov It maps the electrostatic potential onto the electron density surface, using a color-coded scheme to identify electron-rich and electron-poor regions. This map is invaluable for predicting how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack. nih.gov

The typical color scheme is as follows:

Red: Regions of most negative electrostatic potential (electron-rich), susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential (electron-poor), susceptible to nucleophilic attack.

Green/Yellow: Regions of neutral or near-zero potential.

For this compound, an MEP map would likely show a region of high negative potential (red) around the nitrogen atom of the cyano group, making it a strong hydrogen bond acceptor site. The hydrogen atom on the indole nitrogen (N-H) would be expected to be a region of positive potential (blue), indicating its role as a hydrogen bond donor. The bromine atom would also influence the electrostatic potential distribution. Such analysis has been performed on other bromo-substituted heterocycles to identify reactive sites and bonding characteristics. nih.gov

Molecular Dynamics Simulations and Docking Studies

When a compound is investigated for potential biological activity, molecular docking and molecular dynamics (MD) simulations are powerful computational tools.

Molecular Docking predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. nih.gov This helps in understanding the binding mode and affinity. For instance, docking studies on other indole-3-carbonitrile derivatives have been used to design and evaluate them as potential kinase inhibitors, showing how modifications to the indole scaffold can enhance binding to a target's active site. nih.gov

Molecular Dynamics (MD) Simulations are used to study the physical movements of atoms and molecules over time. tandfonline.com An MD simulation can assess the stability of a ligand-protein complex predicted by docking. By simulating the complex in a biological environment (e.g., in water), researchers can observe whether the ligand remains stably bound to the receptor, providing a more dynamic and realistic view of the interaction. nih.gov

While specific molecular docking or MD simulation studies featuring this compound are not prominently available in the literature, its structural similarity to known biologically active indole compounds suggests it could be a candidate for such investigations. nih.govevitachem.com These studies would be essential to explore its potential interactions with specific biological targets.

Pharmacological and Biological Research Applications

Role as a Privileged Scaffold in Pharmaceutical Discovery

The indole (B1671886) nucleus is a fundamental structural motif in a vast number of biologically active molecules, both naturally occurring and synthetic. rsc.orgsemanticscholar.org Its prevalence in pharmaceuticals has led to its designation as a "privileged scaffold," a core structure that can be decorated with various functional groups to create a library of compounds with diverse pharmacological activities. mdpi.comresearchgate.netethernet.edu.et The compound 3-Bromo-1H-indole-4-carbonitrile exemplifies this principle, with its indole core providing the foundational structure for interaction with biological targets.

The bromine atom at the 3-position and the carbonitrile group at the 4-position are not merely passive substituents. The bromine atom, an electron-withdrawing group, can participate in halogen bonding and other non-covalent interactions, which can enhance binding affinity and selectivity for specific protein targets. iucr.org The carbonitrile group can act as a hydrogen bond acceptor and can be chemically modified into other functional groups, further expanding the chemical space accessible from this scaffold. google.comnih.gov This inherent reactivity and potential for diverse interactions make this compound a valuable starting point for the synthesis of more complex molecules with potential therapeutic applications. google.com

Anticancer Activity and Investigated Mechanisms

Indole derivatives have long been a fertile ground for the discovery of novel anticancer agents. nih.gov The unique structure of this compound and its derivatives has prompted investigations into their potential as antineoplastic agents.

Efficacy Against Human Cancer Cell Lines

Research has demonstrated the cytotoxic effects of indole derivatives against various human cancer cell lines. semanticscholar.orgnih.gov For instance, a related compound, 3-bromo-1-ethyl-1H-indole, exhibited substantial selective cytotoxicity towards cancer cell lines, causing a significant reduction in the percentage of live cells compared to controls. nih.gov While specific data for this compound's efficacy across a broad panel of cell lines is an area of ongoing research, the general anticancer potential of the bromo-indole scaffold is well-established. nih.govacs.org

Modulation of Oncogenic Molecular Targets (e.g., Kinase Inhibition, Histone Deacetylase (HDAC) Inhibition)

The anticancer activity of many indole-based compounds stems from their ability to interact with and modulate the function of key oncogenic proteins. nih.govmdpi.com Two prominent mechanisms that have been explored for related indole structures are kinase inhibition and histone deacetylase (HDAC) inhibition.

Kinase Inhibition: Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. mdpi.com The indole scaffold has been successfully utilized in the design of kinase inhibitors. mdpi.comnih.gov For example, certain indole-3-carbonitriles have been identified as inhibitors of DYRK1A, a protein kinase implicated in diseases like Down syndrome and Alzheimer's, showcasing the potential of this chemical class to target specific kinases. nih.gov The structural features of this compound make it a plausible candidate for kinase inhibitory activity, a hypothesis that warrants further investigation.

Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that play a critical role in gene expression, and their inhibition is a validated strategy in cancer therapy. google.commdpi.comtandfonline.com Several HDAC inhibitors containing an indole moiety have been developed. nih.gov These inhibitors typically consist of a zinc-binding group, a linker, and a cap group that interacts with the surface of the enzyme. tandfonline.com The this compound structure could potentially serve as a cap group in the design of novel HDAC inhibitors. The bromo and cyano functionalities could be modified to optimize interactions with the active site of HDAC enzymes. google.com

Structure-Activity Relationship (SAR) Studies in Oncology

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For indole-based anticancer agents, SAR studies have revealed key features that contribute to their potency and selectivity. nih.gov

For example, in a series of indole derivatives, the position of substituents on the indole ring and the nature of these substituents were found to be critical for anticancer activity. acs.org In the context of this compound, SAR studies would involve synthesizing and evaluating a series of analogues where the bromine atom is replaced with other halogens or functional groups, and the carbonitrile group is modified or repositioned. Such studies would elucidate the importance of the bromo and cyano groups for anticancer efficacy and guide the design of more potent and selective compounds.

Antimicrobial Research Applications

In addition to their anticancer potential, indole derivatives have also been investigated for their antimicrobial properties. researchgate.netresearchgate.netnih.gov The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents with novel mechanisms of action. d-nb.info

Antiviral Research Investigations

The indole nucleus is a recognized pharmacophore in the development of antiviral agents. biosynce.com Derivatives have been synthesized and tested against a range of viruses, including HIV, influenza, and Hepatitis C. ambeed.com However, specific research focusing on the antiviral properties of this compound is not extensively documented in current scientific literature.

While direct studies on this specific isomer are limited, research into structurally related compounds highlights the potential of this chemical class. For instance, investigations into 3-bromo-7-fluoro-1-tosyl-1H-indole-5-carbonitrile have been conducted to assess its biochemical binding affinity to the PB2 cap binding domain of the influenza A and B viruses. nih.gov This suggests that bromo-cyano indole scaffolds are of interest in the design of novel influenza inhibitors. The antiviral activity of such compounds is often attributed to their ability to interact with key viral enzymes or proteins, thereby disrupting the viral life cycle.

Application as a Key Intermediate in Antidepressant Synthesis (e.g., Vilazodone Hydrochloride)

While substituted indoles are crucial intermediates in the synthesis of many pharmaceuticals, there is no evidence from the available research to suggest that this compound serves as a key intermediate in the synthesis of the antidepressant Vilazodone Hydrochloride. The established synthetic routes for Vilazodone typically utilize an indole-5-carbonitrile core, such as 3-(4-chlorobutyl)-1H-indole-5-carbonitrile. The position of the cyano group is critical for the final structure and activity of Vilazodone. Therefore, the 4-carbonitrile isomer is not a direct precursor in the documented synthesis of this particular antidepressant.

Exploration of Mechanism of Action in Diverse Biological Systems

The primary role of this compound, as indicated in recent patent literature, is as a synthetic intermediate or building block in the creation of more complex molecules. google.comgoogle.com Its mechanism of action is therefore intrinsically linked to the biological target of the final compound it is used to synthesize. Notably, it has been used in the development of KRAS protein modulators and inhibitors. google.comgoogle.com KRAS is a key protein in cell signaling pathways that regulate cell growth, and its mutation is a critical driver in many cancers. The use of this compound in this context demonstrates its utility in constructing molecules designed to target specific and critical components of cellular machinery.

Interactions with Biological Enzymes and Receptors

Direct studies on the interaction of this compound with specific enzymes and receptors are not widely published. However, its application in the synthesis of KRAS inhibitors implies that its structural framework is suitable for developing ligands that bind to the active or allosteric sites of enzymes like KRAS. google.com Generally, indole derivatives interact with biological targets through a combination of hydrophobic interactions, hydrogen bonding, and, in the case of halogenated compounds, halogen bonding. biosynce.comump.edu.pl The indole ring itself can mimic the structure of natural ligands, such as the amino acid tryptophan, allowing it to fit into receptor binding pockets. biosynce.com The specific substituents on the indole core, in this case, a bromine atom and a cyano group, are critical in defining the affinity and selectivity of these interactions.

Influence of Halogen and Cyano Group Substitution on Binding Affinity and Specificity

The substitution pattern on the indole ring profoundly influences its biological activity. The presence and position of both the halogen and cyano groups on this compound are significant determinants of its chemical properties and potential biological interactions.

Bromine Substitution: The bromine atom at the 3-position increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes. Furthermore, bromine can participate in "halogen bonding," a non-covalent interaction with electron-donating atoms (like oxygen or nitrogen) in the binding sites of proteins. ump.edu.pl This can contribute significantly to the binding affinity and selectivity of the molecule for its target. However, the steric bulk of the bromine atom can also negatively impact binding if the receptor pocket is too small. researchgate.net

Cyano Group Substitution: The cyano (-C≡N) group at the 4-position is a strong electron-withdrawing group and a potential hydrogen bond acceptor. nih.gov These electronic properties can modulate the reactivity of the indole ring. In structure-activity relationship (SAR) studies of other indole derivatives, cyano groups have been shown to be crucial for orienting the molecule within a binding pocket and forming key interactions with amino acid residues. nih.gov For example, in studies of ligands for α-synuclein aggregates, the position of cyano-substitution significantly influenced binding potency. nih.gov

The specific arrangement of these two groups in this compound creates a unique electronic and steric profile that medicinal chemists can exploit when designing targeted therapeutics.

Comparative Studies with Structurally Similar Biologically Active Indole Derivatives

Comparing this compound with its isomers and other related indole derivatives reveals how subtle changes in structure can lead to different applications and biological activities. The position of the bromo and cyano substituents is a key differentiating factor.

Below is a comparative table of related indole derivatives:

Compound NameKey Structural FeaturesNoted Research Application/Context
This compoundBromo at C3, Cyano at C4Intermediate in the synthesis of KRAS inhibitors for oncology research. google.comgoogle.com
4-Bromo-1H-indole-3-carbonitrileIsomer with Bromo at C4, Cyano at C3Listed as a structurally similar compound, highlighting the importance of substituent position. ambeed.com
3-Bromo-1H-indole-5-carbonitrileIsomer with Bromo at C3, Cyano at C5Noted as an intermediate for various derivatives. The 5-cyano indole core is relevant to Vilazodone synthesis.
3-bromo-7-fluoro-1-tosyl-1H-indole-5-carbonitrileBromo at C3, Cyano at C5, Fluoro at C7, Tosyl at N1Investigated for binding to influenza virus PB2 protein. nih.gov

This comparison underscores that while these compounds share a common bromo-indole-carbonitrile theme, their specific isomeric form dictates their synthetic utility and potential therapeutic application. The shift of the cyano group from the 4-position to the 5-position, for example, makes the molecule relevant to a completely different class of drugs (antidepressants vs. oncology targets).

Material Science and Advanced Technology Applications

Development of Organic Semiconductors and Electronic Materials

While direct research on organic semiconductors derived specifically from 3-Bromo-1H-indole-4-carbonitrile is still in its nascent stages, the broader class of indole (B1671886) derivatives serves as a foundational model for its potential. The indole scaffold is a key component in many bioactive molecules and has been explored for its electronic properties. irjmets.comnih.gov Computational studies on substituted indoles suggest that the strategic placement of electron-withdrawing groups can modulate the excited state properties, which is a crucial aspect for the design of fluorescent probes and other electronic materials. nih.gov The presence of the bromine atom on this compound offers a reactive site for further functionalization through various cross-coupling reactions, enabling the synthesis of more complex conjugated systems suitable for semiconductor applications.

Applications in Organic Photovoltaic (OPV) Devices

The development of efficient organic photovoltaic (OPV) devices hinges on the design of materials with optimized electronic energy levels and charge transport properties. Indole-based materials have been investigated as components in organic solar cells. openmedicinalchemistryjournal.com Although specific data for this compound in OPV devices is not yet available, its structural features suggest a potential role.

The electronic conductivity and stability of materials in OPV devices are paramount for their performance and longevity. The incorporation of electron-deficient units, such as the cyano-substituted indole ring in this compound, is a common strategy to tune the electronic properties of organic semiconductors. This can lead to improved charge separation and transport within the active layer of a solar cell.

In bulk heterojunction solar cells, the morphology of the polymer blend is critical for efficient charge transport. The ability to functionalize this compound could allow for its incorporation into polymer backbones or as a small molecule additive. This could potentially influence the intermolecular interactions and the nanoscale morphology of the active layer, thereby optimizing charge transport pathways.

Integration into Polymer Matrices for Advanced Functional Materials

The synthesis of functional polymers with well-defined structures is a key area of materials research. Indole-based polymers have been synthesized and have demonstrated promising properties, including good thermal stability and fluorescence. acs.orgresearchgate.netrsc.org The this compound monomer, with its reactive bromine site, is a prime candidate for polymerization reactions.

Polymerization Approach Potential Outcome Relevant Research on Indole Polymers
Metal-catalyzed cross-couplingFormation of conjugated polymers with tailored electronic properties.Poly(silyl indole)s have been synthesized via borane-catalyzed C–H silylation, exhibiting strong fluorescence. rsc.org
Nucleophilic substitutionCreation of poly(ether sulfone)s and other high-performance polymers.Catalyst-free C–N coupling of indole derivatives has yielded high molecular weight polymers with good thermal stability. rsc.org
Chemical oxidative polymerizationProduction of conducting polyindole powders.Polyindole has been synthesized using oxidizing agents like FeCl3, resulting in air-stable conducting materials. bohrium.com

This table presents potential polymerization routes for this compound based on existing research on other indole derivatives.

The integration of this compound into polymer matrices could lead to materials with enhanced thermal resistance, specific optical properties, and potentially, sensing capabilities. For instance, the fluorescence of indole-containing polymers has been shown to be sensitive to acidic environments, suggesting applications in chemical sensors. researchgate.net

Potential Applications in the Agrochemical Sector

Indole derivatives are a well-established class of compounds in the agrochemical industry, with applications as herbicides, fungicides, and plant growth regulators. rsc.orgresearchgate.netresearchgate.net The specific biological activity of this compound has not been extensively reported, but related bromo- and cyano-substituted indoles have been investigated. For example, various 3-substituted indoles have been synthesized and tested for their antimicrobial activities. scirp.org Furthermore, indole-3-carboxylic acid derivatives have been designed as potential auxin transport inhibitors for herbicidal applications. nih.gov The unique substitution pattern of this compound makes it a candidate for screening in agrochemical discovery programs.

Future Directions and Research Perspectives

Exploration of Novel and Sustainable Synthetic Routes, Including Green Chemistry Methodologies

The pursuit of sustainable chemical manufacturing necessitates the development of greener synthetic pathways for 3-bromo-1H-indole-4-carbonitrile. Future research will likely focus on minimizing waste, reducing the use of hazardous reagents, and improving energy efficiency. Methodologies such as C-H activation, flow chemistry, and the use of biocatalysts are expected to play a pivotal role. The goal is to devise synthetic protocols that are not only efficient and high-yielding but also environmentally responsible, aligning with the principles of green chemistry.

Advanced Functionalization Strategies for Tuned Bioactivity and Material Performance

The inherent reactivity of the this compound scaffold allows for extensive functionalization. Future efforts will be directed towards developing sophisticated strategies to introduce diverse chemical moieties at specific positions of the indole (B1671886) ring. This will enable the fine-tuning of its electronic and steric properties, leading to enhanced bioactivity and tailored material performance. Techniques such as cross-coupling reactions, which allow for the formation of carbon-carbon and carbon-heteroatom bonds, will be instrumental in creating a library of derivatives with a wide range of functionalities.

In-depth Mechanistic Elucidation of Biological Interactions and Complex Chemical Transformations

A deeper understanding of how this compound and its derivatives interact with biological targets is crucial for the rational design of new drugs. Future research will employ a combination of experimental techniques, including X-ray crystallography and cryo-electron microscopy, to elucidate the precise binding modes and mechanisms of action. Concurrently, detailed investigations into the mechanisms of complex chemical transformations involving this scaffold will provide valuable insights for the development of more efficient and selective synthetic methods.

Computational Design and High-Throughput Virtual Screening for Accelerated Discovery of New Applications

Computational chemistry and molecular modeling are poised to accelerate the discovery of new applications for this compound. High-throughput virtual screening will enable the rapid evaluation of large libraries of virtual compounds derived from this scaffold against a multitude of biological targets and material properties. This in silico approach will help prioritize synthetic efforts towards the most promising candidates, significantly reducing the time and resources required for experimental studies.

Development of Multifunctional Materials Based on the this compound Scaffold

The unique electronic and structural features of this compound make it an attractive building block for the creation of novel multifunctional materials. Future research will explore the incorporation of this scaffold into polymers, metal-organic frameworks, and other advanced materials. The aim is to develop materials with tailored optical, electronic, and sensing properties for a wide range of applications, including organic electronics, chemical sensors, and smart coatings.

Q & A

Basic Research Question

  • Storage : Use amber vials under argon at –20°C to prevent degradation .
  • Reaction Setup : Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., Grignard reactions).
  • Work-Up : Quench reactive intermediates (e.g., organometallics) with degassed solvents and aqueous NH₄Cl .

How do SHELX refinement protocols improve accuracy in crystallographic studies of brominated indoles?

Advanced Research Question
SHELXL’s key features for halogenated compounds:

  • TWIN/BASF Commands : Correct for twinning in bromine-heavy crystals.
  • Anisotropic Displacement Parameters : Model bromine’s thermal motion accurately.
  • HKLF 4 Format : Integrate high-resolution data (≤0.8 Å) to resolve Br···H interactions .

What synthetic modifications enhance the biological activity of this compound derivatives?

Advanced Research Question

  • N-Substitution : Adding benzyl/fluorobenzyl groups (e.g., via Buchwald-Hartwig amination) improves kinase inhibition .
  • Nitrile Bioisosteres : Replace –CN with tetrazoles to enhance solubility while retaining H-bonding capacity .
  • Prodrug Design : Phosphorylate the indole NH for targeted delivery, monitored via in vitro LCMS stability assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.